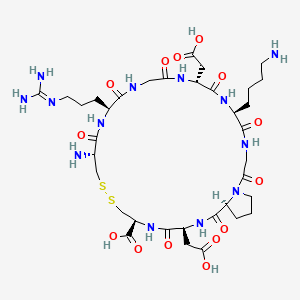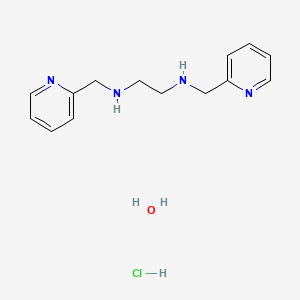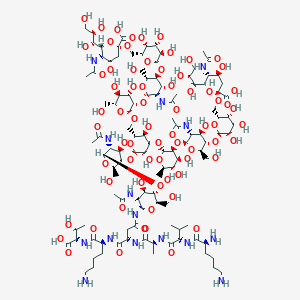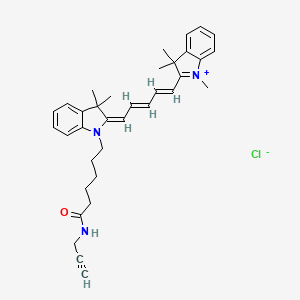
iRGD peptide
Descripción general
Descripción
IRGD peptide is a useful research compound. Its molecular formula is C35H57N13O14S2 and its molecular weight is 948.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality iRGD peptide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about iRGD peptide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tumor Penetration and Drug Delivery
iRGD peptide has been extensively researched for its role in enhancing tumor penetration and drug delivery. Studies have shown that iRGD, by binding to αv integrins and neuropilin-1 receptors, which are highly expressed on tumor cells and vasculature surfaces, significantly improves the penetration of antitumor drugs, imaging agents, immune modulators, and biological products into tumor parenchyma (Yin et al., 2017). For example, iRGD has been used to enhance the delivery and efficacy of a pro-apoptotic peptide activated by cathepsin B, showing substantial inhibition of tumor growth and metastasis in mice (Qifan et al., 2016).
Improving Chemotherapy Efficacy
The application of iRGD in improving chemotherapy efficacy has been demonstrated in hepatocellular carcinoma. iRGD was found to enhance the delivery of sorafenib and doxorubicin, leading to significant augmentation of their individual inhibitory effects on tumors without increasing systemic toxicity (Schmithals et al., 2015). Another study reported that iRGD-modified liposomes loaded with doxorubicin showed improved tumor growth inhibition and anti-angiogenesis in melanoma models, suggesting its potential as an active targeting tumor therapy system (Dai et al., 2015).
Nanocage Drug Delivery Systems
iRGD has been utilized in the development of engineered protein nanocages for targeting pancreatic cancer cells. These iRGD-nanocages, specifically targeting neuropilin 1, have shown potential as novel nanocarriers for pancreatic cancer-targeted drug delivery (Murata et al., 2015).
Enhancing Theranostic Applications
iRGD peptides have been explored in theranostic applications, such as enhancing imaging and therapy in cancer. A dual-channel fluorescent cyclic iRGD was designed to track the internalization process in cancer cells, revealing that both fragments of iRGD undergo translocation into cancer cells, suggesting its potential for simultaneous cancer-targeted imaging and therapy (Cho et al., 2019).
Co-administration Strategies
Co-administration of iRGD with other peptides like HPRP-A1 has shown to improve anticancer activity and membrane penetrability, suggesting that such strategies could be effective in cancer treatment (Hu et al., 2018).
Conjugation for Targeted Delivery
The conjugation of iRGD to other molecules, such as drugs or imaging agents, has been shown to retain the tumor-homing properties of the peptide and the biological activity of the payload, enhancing the efficacy of targeted cancer therapy (Kotamraju et al., 2015).
Propiedades
IUPAC Name |
(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20+,21-,22+,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTTWXCDIRTOQX-NNXZOMJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57N13O14S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
948.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Cys(1)-Arg-Gly-D-Asp-Lys-Gly-Pro-Asp-D-Cys(1)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid;hydrate](/img/structure/B8234856.png)
![(3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole DiHCl](/img/structure/B8234871.png)


![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B8234889.png)


![6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide;hydrochloride](/img/structure/B8234914.png)


